molecular formula C10H11N4O7P B1667860 Becampanel CAS No. 188696-80-2

Becampanel

Cat. No. B1667860
M. Wt: 330.19 g/mol
InChI Key: ABFMMCZFKUIJGQ-UHFFFAOYSA-N
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Description

Becampanel, also known as AMP397, is a quinoxalinedione derivative drug . It acts as a competitive antagonist of the AMPA receptor . It was investigated as an anticonvulsant for the treatment of epilepsy .


Molecular Structure Analysis

Becampanel has a molecular formula of C10H11N4O7P . Its structure includes a quinoxalinedione nucleus, which is important for its activity as an AMPA receptor antagonist .

Scientific Research Applications

1. Pedagogical Applications in Education

Becampanel has been involved in pedagogical initiatives such as BIOCAMP, an extension project aimed at integrating high school students into the scientific research universe. Activities like BIOCAMP highlight the role of practical fieldwork in enhancing student learning and linking theory with practice, thereby emphasizing the significance of moving beyond traditional classroom environments for more meaningful learning experiences (Bastos, 2016).

2. Advances in In Vivo Calcium Measurement Strategies

Research involving Becampanel contributes to the understanding of complex neural circuits. Technologies such as two-photon microscopy, miniature microscopes, and fiber photometry have been developed to examine calcium activity in live subjects, enhancing our knowledge of intracellular calcium dynamics and neuronal activity. These advances aid in visualizing deep brain regions, overcoming previous limitations (Girven & Sparta, 2017).

3. Genetically Encoded Calcium Indicators in Neuroscience

Becampanel plays a role in the development and application of genetically encoded calcium indicators (GECIs) like GCaMP. These indicators are crucial in reporting intracellular calcium dynamics to monitor neuronal and network activity in living tissue. The expanded color palette of GECIs due to protein engineering enables more complex investigations of brain circuit dynamics (Inoue, 2020).

4. Research Administration and Data Management

In the context of research administration, particularly for institutions like NIH Clinical and Translational Science Award (CTSA) hubs, Becampanel is part of studies focusing on the integration of multiple components of the biomedical research enterprise. This integration is crucial for tracking research activities, which can be complex and involve multiple institutions and changing federal reporting requirements (Wood & Campion, 2022).

5. Biocatalytic Synthesis Applications

Becampanel's involvement extends to the field of biocatalysis. It has been used in the enzymatic synthesis of compounds like diketobornane, showcasing the effectiveness of combining enzymatic and chemical catalytic synthesis. This process aids in the development of new routes to novel terpene-based derivatives, indicating its potential in industrial applications (Hofer, Strittmatter, & Sieber, 2013).

properties

IUPAC Name

[(7-nitro-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N4O7P/c15-9-10(16)13-8-5(3-11-4-22(19,20)21)1-6(14(17)18)2-7(8)12-9/h1-2,11H,3-4H2,(H,12,15)(H,13,16)(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFMMCZFKUIJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1CNCP(=O)(O)O)NC(=O)C(=O)N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N4O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172241
Record name Becampanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Becampanel

CAS RN

188696-80-2
Record name Becampanel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188696-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Becampanel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188696802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Becampanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BECAMPANEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3D0O800AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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